
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- typically involves the reaction of an imine with a peracid. One common method is the reaction of a tert-butyl imine with m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oxaziridine.
Chemical Reactions Analysis
Types of Reactions
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to the corresponding amine.
Substitution: The oxaziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. Reactions are typically carried out at low temperatures to maintain the integrity of the oxaziridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include epoxides and hydroxylamines.
Reduction: The major product is the corresponding amine.
Substitution: Substituted oxaziridines or open-chain amines are formed.
Scientific Research Applications
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- involves the transfer of an oxygen atom to substrates during oxidation reactions. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. Molecular targets include various organic substrates, and the pathways involved often lead to the formation of epoxides or hydroxylamines.
Comparison with Similar Compounds
Similar Compounds
- Oxaziridine, 2-(1,1-dimethylethyl)-3-(2-furanyl)-
- Oxaziridine, 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dimethylethyl)-
Uniqueness
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to other oxaziridines, it offers distinct advantages in asymmetric synthesis and selective oxidation reactions.
Properties
CAS No. |
63017-52-7 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-tert-butyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)6-4-7-6/h4H2,1-3H3 |
InChI Key |
CIUGASKPPMSIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


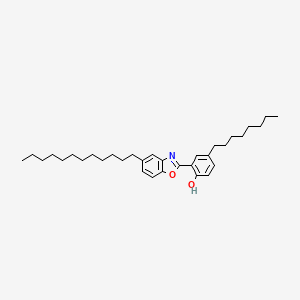
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)


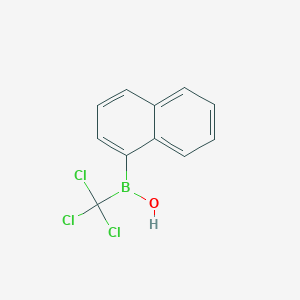
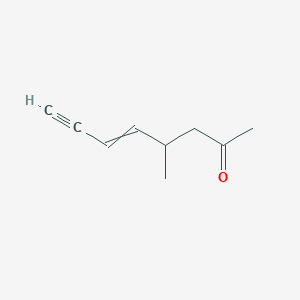
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
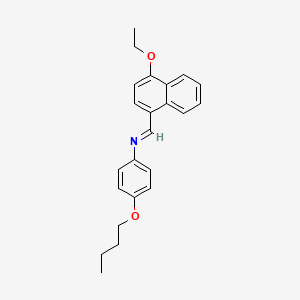

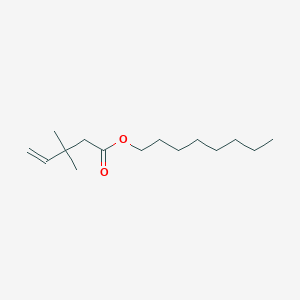
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
